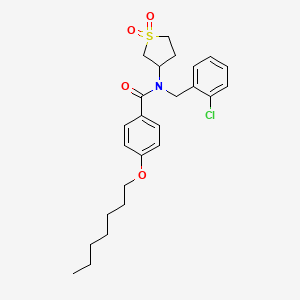![molecular formula C26H24N4O2S B12128510 3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128510.png)
3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimetilbencenosulfonil)-1-(4-etilfenil)-1H-pirrolo[2,3-b]quinoxalin-2-amina es un compuesto orgánico complejo que pertenece a la clase de pirroloquinoxalinas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de pirroloquinoxalina sustituido con grupos dimetilbencenosulfonilo y etilfenilo.
Métodos De Preparación
La síntesis de 3-(3,4-dimetilbencenosulfonil)-1-(4-etilfenil)-1H-pirrolo[2,3-b]quinoxalin-2-amina involucra múltiples pasos, típicamente comenzando con la preparación del núcleo de pirroloquinoxalina. Este núcleo se puede sintetizar a través de una serie de reacciones de ciclización que involucran precursores apropiados. La introducción de los grupos dimetilbencenosulfonilo y etilfenilo se logra a través de reacciones de sustitución bajo condiciones específicas. Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para asegurar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Este compuesto experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Se puede oxidar bajo condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores comunes para producir derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos bajo condiciones adecuadas. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
3-(3,4-dimetilbencenosulfonil)-1-(4-etilfenil)-1H-pirrolo[2,3-b]quinoxalin-2-amina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidos sus efectos sobre los procesos celulares y las interacciones con las biomoléculas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, como su papel en el desarrollo de fármacos y sus efectos sobre objetivos biológicos específicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como componente en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-(3,4-dimetilbencenosulfonil)-1-(4-etilfenil)-1H-pirrolo[2,3-b]quinoxalin-2-amina involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a ciertas proteínas o enzimas, modulando su actividad y llevando a diversos efectos biológicos. Los objetivos moleculares y las vías específicas involucradas dependen del contexto específico de su aplicación y del sistema biológico que se esté estudiando.
Comparación Con Compuestos Similares
Los compuestos similares incluyen otros derivados de pirroloquinoxalina, como la 3-metil-3H-imidazo[4,5-f]quinoxalin-2-amina . Estos compuestos comparten una estructura central común pero difieren en sus sustituyentes, lo que lleva a variaciones en sus propiedades químicas y aplicaciones.
Propiedades
Fórmula molecular |
C26H24N4O2S |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
3-(3,4-dimethylphenyl)sulfonyl-1-(4-ethylphenyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C26H24N4O2S/c1-4-18-10-12-19(13-11-18)30-25(27)24(33(31,32)20-14-9-16(2)17(3)15-20)23-26(30)29-22-8-6-5-7-21(22)28-23/h5-15H,4,27H2,1-3H3 |
Clave InChI |
WHSYQRGBPLIAGW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC(=C(C=C5)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


}-N-(3,4-dimethyl phenyl)acetamide](/img/structure/B12128437.png)
![1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12128441.png)
![4-{[4-Chloro-2-(trifluoromethyl)phenyl]carbamoyl}butanoic acid](/img/structure/B12128445.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12128460.png)

![2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128476.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B12128479.png)
![7-methyl-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12128484.png)
![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide](/img/structure/B12128487.png)
![[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene](/img/structure/B12128488.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128490.png)
![4-[({[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12128497.png)


